But-2-yn-1-amine hydrochloride, also known as 2-Butyn-1-amine hydrochloride, is an organic compound characterized by its unique alkyne functional group. It is a primary amine with the molecular formula C₄H₇ClN and a molecular weight of approximately 113.54 g/mol. This compound appears as a white to off-white crystalline solid that is soluble in water and ethanol, making it a valuable building block in organic synthesis. The compound’s structure includes a butyne chain with an amine group, which contributes to its reactivity and versatility in
Research indicates that but-2-yn-1-amine hydrochloride exhibits various biological activities, including:
The synthesis of but-2-yn-1-amine hydrochloride can be achieved through several methods:
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the purity and structure of the synthesized compound.
But-2-yn-1-amine hydrochloride finds applications across various fields:
Studies on but-2-yn-1-amine hydrochloride have focused on its interactions with biological systems:
Several compounds share structural similarities with but-2-yn-1-amine hydrochloride. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Butyne (C₄H₆) | Alkyne | Simplest alkyne without amine functionality |
| 3-Aminobutene (C₄H₉N) | Alkene | Contains an alkene group instead of alkyne |
| Butanamide (C₄H₉NO) | Amide | Contains an amide functional group |
| 3-Methylbutanamine (C₅H₁₃N) | Branched Amine | Methyl substitution offers different reactivity |
But-2-yn-1-amines’ unique alkyne structure differentiates it from these compounds, allowing for distinct chemical reactivity and biological activity.
The synthesis of But-2-yn-1-amine hydrochloride through propargylamine-based alkylation represents one of the most versatile and widely employed methodologies in contemporary organic chemistry [5]. These approaches fundamentally rely on the nucleophilic character of propargylamine derivatives and their capacity to undergo substitution reactions with various alkylating agents under controlled conditions [8].
The classical approach involves the reaction of propargylamine with alkyl halides in the presence of copper-based catalysts [24]. Research has demonstrated that copper iodide at five percent molar loading provides optimal catalytic activity for terminal alkyne substrates, achieving yields between eighty-four and ninety-five percent [30]. The reaction mechanism proceeds through initial coordination of the copper catalyst to the terminal alkyne, followed by nucleophilic attack of the amine substrate on the activated alkylating agent [5] [24].
Advanced methodologies have incorporated the use of dichloromethane as both solvent and alkylating source, enabling clean transfer of methylene fragments to the final propargylamine product [5] [24]. This approach demonstrates remarkable efficiency under mild reaction conditions, with temperatures maintained between twenty-five and one hundred degrees Celsius and reaction times ranging from one to twelve hours depending on substrate reactivity [30] [49].
| Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Hexyne | n-Butylamine | Copper iodide (5 mol%) | Dichloromethane | 25 | 6 | 89 |
| Phenylacetylene | Morpholine | Copper chloride (10 mol%) | Toluene | 100 | 1 | 95 |
| 3-Butyn-2-ol | Piperidine | Copper bromide (2.5 mol%) | Tetrahydrofuran | 75 | 8 | 72 |
| 1-Octyne | Diethylamine | Copper iodide (5 mol%) | Dichloromethane | 25 | 4 | 84 |
| Propargyl alcohol | Pyrrolidine | Copper chloride (10 mol%) | Neat | 80 | 12 | 91 |
The Gabriel synthesis has been successfully adapted for propargylamine derivatives, utilizing allylic bromides such as but-2-enyl compounds as starting materials . This methodology provides an alternative pathway when direct alkylation approaches prove challenging due to substrate limitations or steric hindrance considerations .
Multicomponent approaches have gained significant attention, particularly the copper-catalyzed three-component coupling reaction involving aldehydes, terminal alkynes, and secondary amines [30] [49]. These reactions proceed through formation of iminium intermediates followed by nucleophilic addition of copper acetylide species, providing access to diverse propargylamine structures in a single synthetic operation [30] [51].
Zirconium-catalyzed hydroboration represents an innovative approach for the synthesis of propargylamine precursors through selective reduction of alkyne functionalities [9] [11]. The methodology employs bis(cyclopentadienyl)zirconium dichloride complexes as catalysts, enabling efficient hydroboration of terminal alkynes with pinacolborane under mild reaction conditions [9] [13].
Research conducted by Kumar and colleagues demonstrated that zirconium complexes supported by amidophosphinosulfide ligands exhibit exceptional catalytic activity for alkyne hydroboration [9] [12]. The complex bis-kappa-two-phenyl-two-phosphorus-sulfur-nitrogen-carbon-hydrogen-two-carbon-hydrogen-two-nitrogen-carbon-hydrogen-two-carbon-hydrogen-two-oxygen-zirconium-cyclopentadienyl-two-chloride achieved conversions exceeding ninety percent with selectivities above ninety-five percent [9] [13].
The reaction mechanism involves initial coordination of the alkyne substrate to the zirconium center, followed by insertion of pinacolborane across the carbon-carbon triple bond [11] [13]. Density functional theory calculations reveal that the rate-determining step involves the formation of zirconium-hydride species with activation energies in the range of twenty-two to fifty-seven kilojoules per mole [9] [41].
| Alkyne Substrate | Hydroboration Agent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pinacolborane | Bis(cyclopentadienyl)zirconium dichloride (5 mol%) | 25 | 2 | 95 | 96 |
| 1-Hexyne | Pinacolborane | Amidophosphinosulfide-zirconium complex (2 mol%) | 25 | 2 | 89 | 94 |
| 3-Phenyl-1-propyne | Pinacolborane | Bis(cyclopentadienyl)zirconium dichloride (5 mol%) | 25 | 3 | 78 | 88 |
| Cyclohexylacetylene | Pinacolborane | Bis(cyclopentadienyl)zirconium dichloride (5 mol%) | 25 | 3 | 85 | 90 |
| 1-Dodecyne | Pinacolborane | Amidophosphine-borane-zirconium complex (3 mol%) | 25 | 2 | 92 | 95 |
The hydroboration methodology demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on aromatic alkyne substrates [13] [16]. Aliphatic terminal alkynes bearing cyclic substituents such as cyclopentyl and cyclohexyl groups undergo efficient conversion to the corresponding alkenyl boranes within three hours reaction time [13].
Mechanistic investigations have revealed that the coordination sphere at the zirconium center plays a crucial role in promoting catalytic turnover [15]. The bis(ureate) ligand system enables coordination of neutral protic donors, which is essential for protonolysis steps in the catalytic cycle [15]. Under catalytic conditions, dimethylamine functions as a proton source for releasing allylic amine products while minimizing formation of side products [15].
The conversion of alkenes to terminal alkynes through chlorination-hydrolysis pathways provides an alternative synthetic route to But-2-yn-1-amine precursors [22] [25]. This methodology involves initial halogenation of alkene substrates to form vicinal or geminal dihalides, followed by base-promoted elimination reactions to generate the desired alkyne functionality [22] [27].
The halogenation step typically employs chlorine or bromine in the presence of inert halogenated solvents such as carbon tetrachloride [25]. For alkene substrates, the reaction proceeds through formation of halonium ion intermediates, resulting in anti-addition of halogen atoms across the double bond [19] [23]. Temperature control is critical, with optimal conditions maintained between zero and twenty-five degrees Celsius to prevent side reactions and decomposition [21].
Subsequent elimination of the dihalide intermediates requires treatment with strong bases such as sodium amide in liquid ammonia [27] [29]. The elimination proceeds through a two-step mechanism, with initial formation of haloalkene intermediates followed by a second elimination to generate the terminal alkyne [27] [32]. Two molar equivalents of base per mole of dihalide are required to ensure complete conversion [29] [32].
| Starting Alkene | Chlorination Agent | Temperature (°C) | Dihalide Yield (%) | Base for Elimination | Alkyne Yield (%) | Overall Yield (%) |
|---|---|---|---|---|---|---|
| 2-Butene | Chlorine/Carbon tetrachloride | 0 | 85 | Sodium amide | 76 | 65 |
| 1-Hexene | Chlorine/Water | 25 | 78 | Potassium hydroxide | 65 | 51 |
| Cyclohexene | Bromine/Carbon tetrachloride | 0 | 92 | Sodium amide | 84 | 77 |
| Styrene | Chlorine/Dichloromethane | 25 | 74 | Sodium amide | 68 | 50 |
| 2-Methyl-2-butene | Chlorine/Carbon tetrachloride | 0 | 88 | Sodium amide | 81 | 71 |
An important mechanistic consideration is that regardless of the initial position of halogen substituents along the carbon chain, the elimination process invariably produces terminal alkynes [46] [52]. This selectivity arises from the thermodynamic stability of terminal alkyne anions formed during the reaction, which facilitates migration of the triple bond to the chain terminus [46] [52].
The alkyne zipper reaction represents a specialized case of this pathway, involving isomerization of internal alkynes to terminal alkynes through base-catalyzed proton abstraction and reprotonation sequences [52]. Potassium three-aminopropylamide generated in situ from potassium hydride and one-three-diaminopropane has proven effective for this transformation, achieving yields of approximately eighty-five percent [52].
Solvent selection exerts profound influence on the kinetics and selectivity of propargylamine synthesis reactions [31] [25]. Systematic studies have revealed that polar aprotic solvents generally provide optimal reaction environments, facilitating efficient solvation of ionic intermediates while maintaining catalyst stability [28] [31].
Toluene exhibits the highest reaction rate among the tested solvents, with a relative rate of two point three and product yields reaching ninety-five percent [31]. The superior performance of toluene can be attributed to its optimal balance of polarity and coordinating ability, providing effective solvation of copper-based catalysts while minimizing competing coordination interactions [26] [31].
| Solvent System | Polarity Index | Boiling Point (°C) | Reaction Rate (rel.) | Product Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Dichloromethane | 3.1 | 40 | 1.8 | 89 | 94 |
| Toluene | 2.4 | 111 | 2.3 | 95 | 96 |
| Tetrahydrofuran | 4.0 | 66 | 1.4 | 76 | 88 |
| Acetonitrile | 5.8 | 82 | 1.0 | 68 | 85 |
| Dimethylformamide | 6.4 | 153 | 0.8 | 54 | 78 |
| Water | 10.2 | 100 | 0.3 | 25 | 65 |
| Neat | N/A | N/A | 3.2 | 91 | 98 |
Kinetic analysis of copper-catalyzed azide-alkyne cycloaddition reactions reveals significant variation in activation energies depending on alkyne structure [41] [43]. Terminal alkynes bearing electron-withdrawing substituents demonstrate activation energies of twenty-three kilojoules per mole, while electron-rich alkynes require fifty-six to fifty-seven kilojoules per mole [41]. These differences reflect the varying nucleophilicity of the alkyne carbon centers and their propensity for coordination to copper catalysts [43].
Ternary solvent systems composed of water, polar organic solvents, and immiscible oils have demonstrated remarkable effects on reaction kinetics through formation of nanophase-structured domains [31]. These organized solvent environments can enhance reaction rates by over five times compared to binary solvent systems, particularly when hydrophobic reagents are employed [31].
The mechanistic basis for solvent effects involves modulation of catalyst-substrate interactions and stabilization of transition state geometries [31] [41]. Polar aprotic solvents facilitate electron transfer processes and stabilize ionic intermediates, while coordinating solvents can compete with substrates for catalyst binding sites [28] [31].
Efficient purification strategies are essential for obtaining high-purity But-2-yn-1-amine hydrochloride suitable for subsequent synthetic applications [33] [35]. Column chromatography on silica gel represents the most widely employed purification method, utilizing hexane-ethyl acetate solvent systems to achieve separation based on polarity differences [33] [36].
Recrystallization from ethanol-water mixtures provides the highest purity levels, achieving ninety-eight percent purity with ninety-two percent recovery yields [38]. However, this approach requires extended processing times of twelve hours, making it less suitable for large-scale synthetic operations [38]. The method is particularly effective for terminal crystalline products that exhibit favorable solubility characteristics in alcoholic solvents [38].
| Purification Method | Recovery Yield (%) | Purity (%) | Time Required (h) | Solvent Used | Cost (relative) |
|---|---|---|---|---|---|
| Column Chromatography | 85 | 95 | 3 | Hexane/Ethyl acetate | 1.0 |
| Distillation | 78 | 88 | 2 | Vacuum | 0.3 |
| Recrystallization | 92 | 98 | 12 | Ethanol/Water | 0.5 |
| Solid Phase Extraction | 88 | 90 | 1 | Various | 2.0 |
| Preparative HPLC | 95 | 99 | 4 | Acetonitrile/Water | 5.0 |
Distillation under reduced pressure offers a cost-effective purification approach, particularly suitable for volatile propargylamine derivatives [39]. The method achieves recovery yields of seventy-eight percent with eighty-eight percent purity in processing times of two hours [39]. However, thermal decomposition can occur at elevated temperatures, necessitating careful temperature control and rapid processing [39].
Complementary molecular reactivity and recognition strategies have been developed for solution-phase library synthesis applications [35]. These approaches utilize resins containing functional groups that selectively sequester excess reactants, reagents, and byproducts through hydrogen bonding, ionic interactions, or covalent modification [35]. The isolated products can be obtained in purified form through simple filtration operations [35].
Yield optimization studies have identified several critical parameters affecting overall synthetic efficiency [37] [49]. Catalyst loading optimization reveals that copper catalyst concentrations between two point five and ten molar percent provide optimal balance between reaction rate and material costs [49]. Temperature control within the range of seventy-five to one hundred degrees Celsius maximizes product formation while minimizing decomposition pathways [37] [49].